molecular formula C17H19BrN2O4 B15006099 6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15006099
M. Wt: 395.2 g/mol
InChI Key: XZNDRYGDLQMIBM-UHFFFAOYSA-N
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Description

6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include brominated chromene derivatives, morpholine, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: The compound is being explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

  • 6-bromo-3-[(morpholin-4-yl)carbonyl]-1H-indazole
  • 6-bromo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine moiety, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C17H19BrN2O4

Molecular Weight

395.2 g/mol

IUPAC Name

6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H19BrN2O4/c18-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-4-1-5-20-6-8-23-9-7-20/h2-3,10-11H,1,4-9H2,(H,19,21)

InChI Key

XZNDRYGDLQMIBM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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